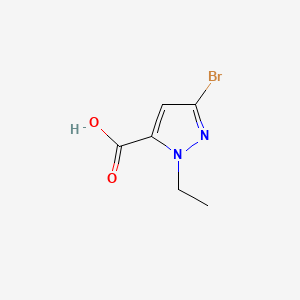![molecular formula C8H5ClN2S B15320546 2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile](/img/structure/B15320546.png)
2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a thieno-pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carbonitrile with thiophene derivatives under the influence of a base and a suitable solvent . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted thieno-pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5,7-dihydrothieno[3,4-b]pyridine-3-carbonitrile
- 2-chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile stands out due to its unique thieno-pyridine core, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C8H5ClN2S |
|---|---|
Molecular Weight |
196.66 g/mol |
IUPAC Name |
2-chloro-5,7-dihydrothieno[3,4-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5ClN2S/c9-8-5(2-10)1-6-3-12-4-7(6)11-8/h1H,3-4H2 |
InChI Key |
SHHYWYPVPAFYFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(N=C2CS1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol](/img/structure/B15320471.png)

![3h-Spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide](/img/structure/B15320482.png)











